REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.F>O>[C:9]([O:7][C:1]1[CH:6]=[CH:5][C:4]([C:13]([C:12]2[CH:11]=[CH:10][C:9]([O:8][C:13](=[O:15])[CH3:12])=[CH:17][CH:16]=2)=[O:15])=[CH:3][CH:2]=1)(=[O:8])[CH3:10]
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate a pink solid
|
Type
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CUSTOM
|
Details
|
The crude product was acetylated directly, without purification
|
Type
|
TEMPERATURE
|
Details
|
by refluxing 2 hr in 3 times its volume of acetic anhydride and about 8 drops of sulfuric acid
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Precipitation in excess water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)C2=CC=C(C=C2)OC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g | |
YIELD: CALCULATEDPERCENTYIELD | 151.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |